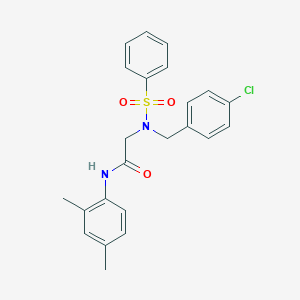
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ML277, is a potent and selective activator of the KCNQ1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cardiac arrhythmias and other related disorders. In
Mecanismo De Acción
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of KCNQ1 potassium channels. It binds to a specific site on the channel and enhances the opening of the channel in response to voltage changes. This results in an increase in potassium current, which helps to stabilize the electrical activity of the heart.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on KCNQ1 potassium channels, it has also been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for KCNQ1 potassium channels. This allows researchers to study the effects of channel activation specifically, without the confounding effects of other channels. However, one limitation of using N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are a number of future directions for research on N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is in developing more potent and selective activators of KCNQ1 potassium channels. This could lead to the development of more effective treatments for cardiac arrhythmias and other related disorders. Another area of interest is in studying the effects of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other physiological systems, such as the nervous system. Finally, there is also interest in exploring the potential use of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in treating other diseases, such as cancer and diabetes.
Métodos De Síntesis
The synthesis of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-chlorobenzylamine with 2,4-dimethylphenyl isocyanate, followed by the addition of phenylsulfonyl chloride and glycine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the synthesis is typically around 40%.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. KCNQ1 potassium channels play a crucial role in regulating the electrical activity of the heart, and mutations in these channels can lead to arrhythmias and other related disorders. N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively activate KCNQ1 channels, leading to an increase in potassium current and a decrease in the likelihood of arrhythmias.
Propiedades
Nombre del producto |
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Fórmula molecular |
C23H23ClN2O3S |
Peso molecular |
443 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-8-13-22(18(2)14-17)25-23(27)16-26(15-19-9-11-20(24)12-10-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clave InChI |
WOLMICSOHSUYLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)


![5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)
![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300881.png)
![2-({2-Allyl-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300882.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300883.png)
![(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300884.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300885.png)
![5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300886.png)
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B300887.png)